

Biosynthesis pathway of long-chain dicarboxylic acids

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An In-depth Technical Guide to the Biosynthesis Pathway of Long-Chain Dicarboxylic Acids

Abstract

Long-chain dicarboxylic acids (LCDAs) are linear, bifunctional molecules that serve as valuable platform chemicals for the synthesis of high-performance polymers, lubricants, fragrances, and adhesives. The microbial biosynthesis of LCDAs from renewable feedstocks offers a sustainable alternative to petrochemical-based production methods. This technical guide provides a detailed examination of the core biosynthetic pathways for LCDAs, focusing on the enzymatic steps, quantitative data, and key experimental methodologies. All pathways and experimental workflows are visualized with diagrams to facilitate a clear understanding of the underlying biological processes.

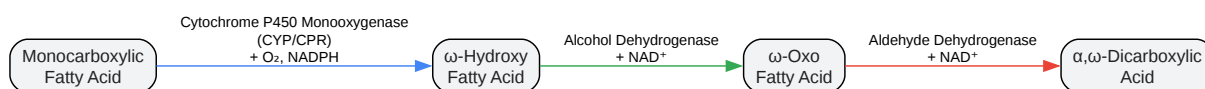
Core Biosynthetic Pathways

The primary route for the microbial synthesis of LCDAs from fatty acids or n-alkanes is the ω -oxidation pathway.^{[1][2][3][4][5]} This pathway modifies the terminal methyl group (the ω -carbon) of the aliphatic chain, converting it into a carboxylic acid group, thereby forming an α,ω -dicarboxylic acid.

ω -Oxidation of Fatty Acids

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid is a three-step enzymatic cascade.^{[2][5][6]}

- **ω -Hydroxylation:** The pathway is initiated by the hydroxylation of the terminal methyl group of a fatty acid to form a ω -hydroxy fatty acid. This critical, often rate-limiting, step is catalyzed by a cytochrome P450 monooxygenase (CYP) system.[5][7][8][9] This enzyme complex requires a partnered NADPH-cytochrome P450 reductase (CPR) to transfer electrons from NADPH to the CYP heme center.[5]
- **Alcohol Oxidation:** The resulting ω -hydroxy fatty acid is oxidized to a ω -oxo fatty acid (an aldehyde) by an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[4][5]
- **Aldehyde Oxidation:** Finally, the ω -oxo fatty acid is converted to the corresponding dicarboxylic acid by an aldehyde dehydrogenase (ALDH).[4][5]



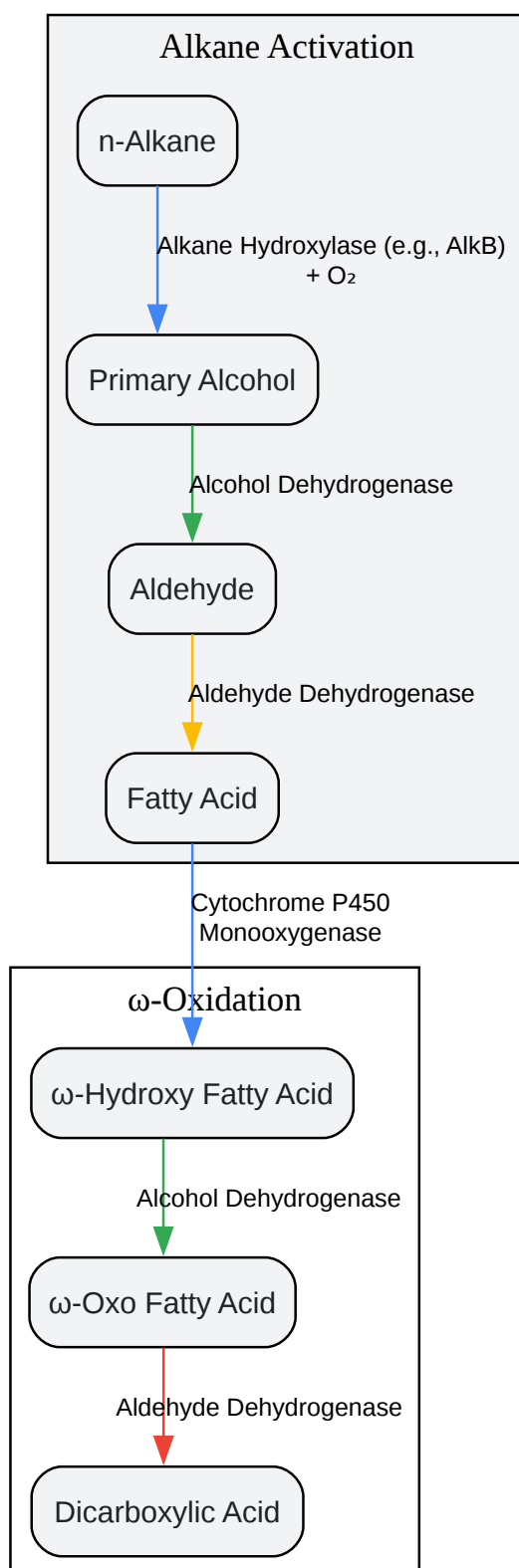
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Caption: The ω -oxidation pathway for the conversion of fatty acids to dicarboxylic acids.

Biosynthesis from n-Alkanes

n-Alkanes are another common substrate for LCDA production, particularly in yeasts like *Candida tropicalis*. [10][11] The pathway begins with terminal oxidation to form a fatty acid, which then proceeds through the ω -oxidation pathway described above.

- **Alkane Hydroxylation:** The n-alkane is first hydroxylated at the terminal carbon to produce a primary alcohol. This is catalyzed by an alkane hydroxylase, which can be a CYP enzyme or a non-heme iron integral membrane protein like AlkB.[12][13]
- **Alcohol and Aldehyde Oxidation:** The primary alcohol is sequentially oxidized to an aldehyde and then to a monocarboxylic fatty acid by alcohol and aldehyde dehydrogenases, respectively.[13]
- **Entry into ω -Oxidation:** The newly synthesized fatty acid serves as the substrate for the ω -oxidation pathway (Section 1.1) to be converted into a dicarboxylic acid.



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Caption: Biosynthetic route from n-alkanes to long-chain dicarboxylic acids.

Quantitative Data of Key Enzymes

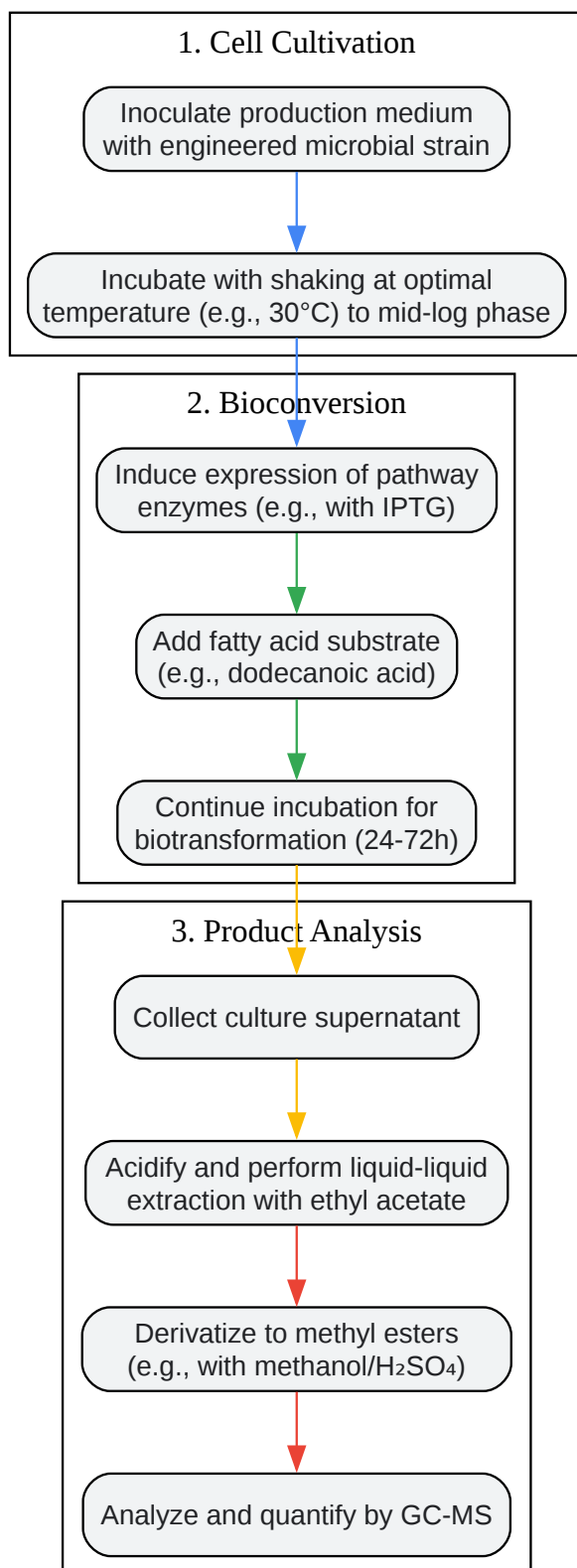
The efficiency and substrate specificity of the biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The table below summarizes representative kinetic data for key enzymes involved in LCDA synthesis.

| Enzyme Family | Enzyme Source | Substrate | Km (μM) | kcat (min^{-1}) | Reference |
|---------------------------|---------------|---------------------|----------------------|----------------------------|----------------------|
| CYP ω -Hydroxylase | Human CYP4A11 | Lauric Acid (C12) | 4.7 | 7.3 | [14] |
| CYP ω -Hydroxylase | Human CYP4A11 | Myristic Acid (C14) | - | 2.1 | [14] |
| CYP ω -Hydroxylase | Human CYP2E1 | Lauric Acid (C12) | 5.8 | 3.8 | [14] |
| CYP ω -Hydroxylase | Human CYP2E1 | Myristic Acid (C14) | - | 2.4 | [14] |

Experimental Protocols

Whole-Cell Biotransformation for LCDA Production

This protocol outlines a general workflow for assessing the capability of an engineered microbial strain to produce LCDAs from a fatty acid substrate.



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Caption: General experimental workflow for whole-cell LCDA biosynthesis.

Methodology Details:

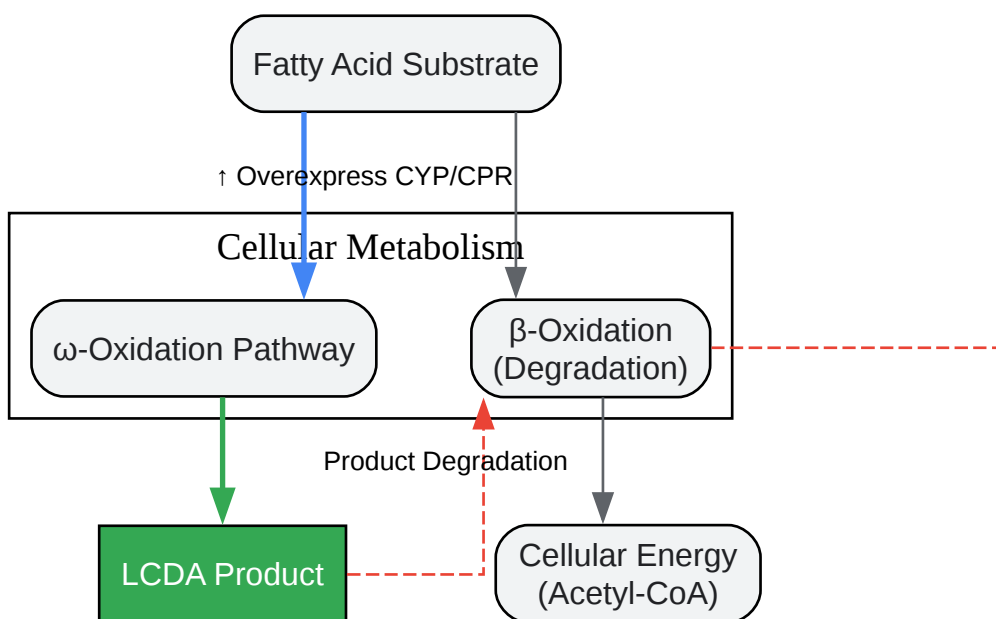
- **Cell Culture:** An engineered strain (e.g., *E. coli* or *S. cerevisiae*) harboring the genes for the ω -oxidation pathway is grown in a suitable production medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8).
- **Induction and Substrate Feeding:** Expression of the recombinant enzymes is induced. The fatty acid substrate is then added to the culture. To improve substrate availability, a surfactant or co-solvent may be included.
- **Biotransformation:** The culture is incubated for an extended period (e.g., 48 hours) to allow for the conversion of the fatty acid to the dicarboxylic acid.
- **Extraction and Quantification:** A sample of the culture broth is centrifuged, and the supernatant is collected. The supernatant is acidified (e.g., to pH 2 with HCl) and the dicarboxylic acids are extracted with an organic solvent like ethyl acetate. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid groups are typically derivatized to their methyl esters.[15] Quantification is performed by comparing the product peak area to a standard curve.

Metabolic Engineering Strategies for Enhanced Production

To achieve industrially relevant titers and yields of LCDAs, rational metabolic engineering of the host microorganism is essential. The primary goals are to increase the metabolic flux towards the desired product and prevent its degradation.

- **Pathway Enhancement:** Overexpression of the rate-limiting enzyme, typically the cytochrome P450 monooxygenase and its reductase partner, is a common strategy to boost the pathway's overall throughput.[10]
- **Blocking Competing Pathways:** The primary competing pathway is β -oxidation, which degrades both the fatty acid substrate and the dicarboxylic acid product.[2] Deleting key genes in the β -oxidation pathway (e.g., POX1 in yeast, which encodes acyl-CoA oxidase) is a critical step to prevent product loss and channel precursors towards ω -oxidation.[16]

- Cofactor Regeneration: The ω -hydroxylation step is dependent on the cofactor NADPH. Engineering the host's central metabolism to increase the availability of NADPH can further enhance the efficiency of the CYP-catalyzed reaction.



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